molecular formula C18H19N3O3 B4390923 1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B4390923
M. Wt: 325.4 g/mol
InChI Key: OKFXKWLQBGAJNU-UHFFFAOYSA-N
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Description

1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the dimethoxyphenyl and ethanone groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both dimethoxyphenyl and ethanone groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-10-17(13-6-7-15(23-4)16(8-13)24-5)18-19-9-14(12(3)22)11(2)21(18)20-10/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFXKWLQBGAJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC(=C(C=C3)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
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